3-(Morpholin-2-yl)phenol

Übersicht

Beschreibung

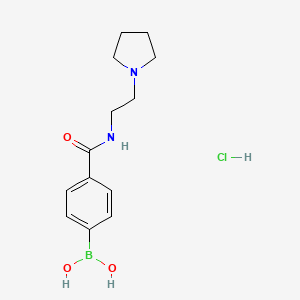

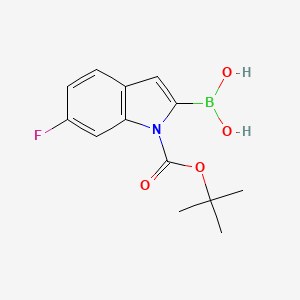

3-(Morpholin-2-yl)phenol is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 . It is a powder in physical form .

Molecular Structure Analysis

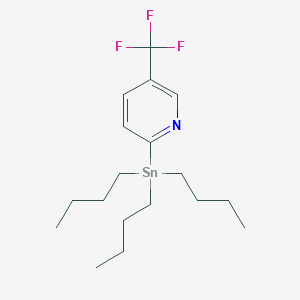

The molecular structure of 3-(Morpholin-2-yl)phenol consists of a phenol group attached to a morpholine ring . The exact structure can be represented by the SMILES notation: C1COC(CN1)C2=CC(=CC=C2)O .Physical And Chemical Properties Analysis

3-(Morpholin-2-yl)phenol is a powder at room temperature . It has a melting point of 177-178 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Protein Measurement

3-(Morpholin-2-yl)phenol is utilized in protein measurement techniques. The Folin phenol reagent, involving this compound, is used for determining proteins in various samples like serum and insulin. This method is appreciated for its sensitivity and simplicity (Lowry, Rosebrough, Farr, & Randall, 1951).

Thermal Degradation Studies

The compound plays a role in studies of thermal degradation of materials. Research on oligo-2-[(4-morpholin-4-yl-phenyl)imino methyl]phenol and its oligomer–metal complex compounds provides insights into thermal stabilities and decomposition kinetics (Doğan & Kaya, 2007).

Inhibition of Phosphoinositide 3-kinase

Derivatives of 3-(Morpholin-2-yl)phenol, specifically 4-(1,3-Thiazol-2-yl)morpholine derivatives, have been identified as potent inhibitors of phosphoinositide 3-kinase. This discovery is significant in cancer treatment research (Alexander et al., 2008).

Catechol Oxidase Models

The compound is used in synthesizing less symmetrical dicopper(II) complexes, serving as models for catechol oxidase, an enzyme significant in biochemical processes. Research in this area contributes to understanding enzyme activity and the role of specific molecular groups (Merkel et al., 2005).

Synthesis of Norepinephrine Reuptake Inhibitors

3-(Morpholin-2-yl)phenol derivatives have been synthesized for potential use as norepinephrine reuptake inhibitors, which are important in treating certain neurological disorders (Prabhakaran, Majo, Mann, & Kumar, 2004).

PI3K/mTOR Inhibitors in Cancer Therapy

Derivatives of this compound, specifically bis(morpholino-1,3,5-triazine) derivatives, have shown efficacy as PI3K/mTOR inhibitors. These inhibitors are significant in cancer therapy, demonstrating activity in vitro and in vivo (Venkatesan et al., 2010).

Phosphatase and Tensin Homologue (PTEN)-Deficient Cancers

The compound is involved in the development of inhibitors for treating PTEN-deficient cancers. Research in this area contributes to targeted cancer therapies (Certal et al., 2014).

Biorelevant Catalytic Activities

Research on zinc(II) complexes derived from 3-(Morpholin-2-yl)phenol reveals insights into ligand effects on complex nuclearity and bio-relevant catalytic activities. This is vital for understanding biochemical reactions and enzyme mimicking (Chakraborty et al., 2014).

Estimation of Phenolic Content in Plant Tissues

The compound is used in the Folin–Ciocalteu reagent, a method for estimating total phenolic content in plant tissues. This is important for studying plant biochemistry and antioxidant activities (Ainsworth & Gillespie, 2007).

Structural Features and Photoluminescence in Zinc(II) Complexes

3-(Morpholin-2-yl)phenol is used in synthesizing Zinc(II) complexes with unique structural features and photoluminescence properties. This research contributes to materials science, particularly in light-emitting materials (Chakraborty et al., 2014).

Corrosion Inhibition Studies

Derivatives of 3-(Morpholin-2-yl)phenol have been studied for their role as corrosion inhibitors, important in material science and engineering (Yadav et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Based on the activities of structurally similar compounds, it can be inferred that 3-(morpholin-2-yl)phenol may interact with its targets to induce a range of biological effects

Biochemical Pathways

Indole derivatives, which share structural similarities with 3-(morpholin-2-yl)phenol, are known to impact a wide range of biochemical pathways . These pathways and their downstream effects contribute to the diverse biological activities of these compounds.

Result of Action

Based on the known activities of structurally similar compounds, it can be inferred that 3-(morpholin-2-yl)phenol may have a broad spectrum of biological activities .

Eigenschaften

IUPAC Name |

3-morpholin-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-9-3-1-2-8(6-9)10-7-11-4-5-13-10/h1-3,6,10-12H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYFSCTYDZYUMSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

46179-92-4 | |

| Record name | 3-(morpholin-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Chloro-4-methylsulfonyl)phenyl]-homopiperazine hydrochloride](/img/structure/B1438466.png)

![3-[2-(Boc-Amino)Ethyl]Azetidine Hydrochloride](/img/structure/B1438468.png)

![4-[2-(4-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid](/img/structure/B1438473.png)